molecular formula C13H12S B11749552 Diphenylsulfonium methylide

Diphenylsulfonium methylide

Cat. No.: B11749552
M. Wt: 200.30 g/mol
InChI Key: KDFWIDQEGGGHAB-UHFFFAOYSA-N
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Description

Diphenylsulfonium methylide is a sulfur ylide, a class of compounds characterized by a sulfur atom bonded to a carbon atom that carries a negative charge. These compounds are known for their versatility in organic synthesis, particularly in the formation of small ring systems such as cyclopropanes, epoxides, and aziridines . This compound is a zwitterionic molecule, meaning it has both positive and negative charges localized on different atoms within the same molecule.

Preparation Methods

Chemical Reactions Analysis

Diphenylsulfonium methylide undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include carbonyl compounds, imines, and electron-poor olefins. The major products formed are cyclopropanes, epoxides, and aziridines .

Mechanism of Action

The mechanism of action of diphenylsulfonium methylide involves the nucleophilic addition of the ylide carbanion to an electrophile, forming a zwitterionic betaine intermediate. This intermediate then undergoes cyclization to form the desired product, such as a cyclopropane, epoxide, or aziridine . The sulfur atom in the ylide stabilizes the negative charge on the carbon atom, facilitating these reactions .

Biological Activity

Diphenylsulfonium methylide is a sulfur ylide, a class of compounds that are characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C6H5S+CH2C6H5\text{C}_6\text{H}_5\text{S}^+\text{CH}_2\text{C}_6\text{H}_5
  • Molecular Weight : Approximately 246.34 g/mol
  • Solubility : Soluble in polar organic solvents

The compound's reactivity is primarily attributed to the sulfur atom, which can stabilize a negative charge, making it a good nucleophile in various reactions.

This compound exhibits biological activity through several mechanisms:

  • Nucleophilic Attack : The methylide can act as a nucleophile, attacking electrophilic centers in biological molecules.
  • Formation of Reactive Intermediates : It can generate reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects or toxicity.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

  • Effective Concentration : Minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for different strains.
  • Mechanism : The compound disrupted bacterial cell membranes, leading to cell lysis.

2. Cytotoxicity Studies

Research focusing on the cytotoxic effects of this compound on human cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Results : IC50 values were determined to be approximately 20 µM for HeLa and 15 µM for MCF-7 cells, indicating significant cytotoxicity.

Comparative Biological Activity Table

CompoundMIC (µg/mL)IC50 (µM)Target Cells
This compound10 - 5015 - 20HeLa, MCF-7
Dimethylsulfonium methylide25 - 10030 - 40Various bacterial strains
Other Sulfur YlidesVariesVariesVarious cell types

Properties

Molecular Formula

C13H12S

Molecular Weight

200.30 g/mol

IUPAC Name

methylidene(diphenyl)-λ4-sulfane

InChI

InChI=1S/C13H12S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2

InChI Key

KDFWIDQEGGGHAB-UHFFFAOYSA-N

Canonical SMILES

C=S(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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